N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide
Description
Properties
IUPAC Name |
N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-4-9-3-8(6-17-9)7-1-2-16-5-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEVSPHNIUCSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a furan derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Oxamide Derivatives: Structural and Reactivity Comparisons
N,N′-bis(1-Methoxycarbonylvinyl)oxamide (Compound 2)
- Structure : Formed via elimination during attempted cyclodehydration of N,N′-bis(2-hydroxy-1-methoxycarbonylethyl)oxamide (1) using thionyl chloride or mesyl chloride .
- Key Differences: Unlike the target compound, which retains its thiophene-furan substituent, Compound 2 features conjugated vinyl groups.
- Reactivity : The elimination pathway observed in Compound 2 suggests that oxamide derivatives with labile hydroxyl groups are prone to side reactions under dehydrating conditions, a consideration for synthesizing the target compound .
Heteroazulene-Stabilized Dications
1,3-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyl]benzene (12a)
- Structure : A dicationic benzene derivative stabilized by cyclohepta[b]furan substituents .
- Key Differences : The target compound lacks the extended aromatic stabilization seen in 12a. However, both share furan moieties, which contribute to electron-rich environments.
- Electrochemical Properties: Dications like 12a exhibit low reduction potentials (E₁ᵣₑd ≈ +0.5 V vs. SCE) and high pKₐ values (~11.3), indicating exceptional stability. The target compound’s oxamide group may confer similar stability through hydrogen bonding, though its redox behavior would depend on the thiophene-furan system’s electron-donating/withdrawing effects .
Thiophene-Containing Pharmacological Agents
4-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18)
- Structure : Arylpiperazine derivative with a thiophene substituent .
- In contrast, the target compound’s oxamide group increases polarity, likely improving solubility but reducing membrane permeability.
- Functional Implications : Piperazine derivatives often target neurological receptors (e.g., serotonin receptors), whereas oxamides may exhibit different bioactivity profiles due to hydrogen-bonding interactions with proteins or nucleic acids .
Furan-Carboxamide Hybrids
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Structure: Combines furan-2-carboxamide with thiazolidinone and chromenone moieties .
- Key Differences: The carboxamide group in this compound participates in hydrogen bonding, as confirmed by X-ray crystallography (R factor = 0.049).
Data Tables
Table 1: Comparative Properties of Selected Compounds
Research Findings and Implications
Synthetic Challenges : Oxamide derivatives like the target compound require careful control of reaction conditions to avoid elimination byproducts, as seen in Compound 2 .
Stability and Redox Behavior : Heteroazulene-stabilized dications demonstrate that furan-thiophene systems can enhance stability, but the oxamide group’s electron-withdrawing nature may modulate this effect .
Biological Relevance: Compared to piperazine-thiophene hybrids, the target compound’s polarity may limit CNS penetration but improve solubility for non-neurological applications .
Structural Insights : Crystal structures of furan-carboxamide derivatives highlight the importance of hydrogen bonding, suggesting the target compound’s oxamide could form robust crystalline networks .
Biological Activity
N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data from various studies.
Chemical Structure and Properties
This compound is characterized by a unique molecular structure that includes a furan ring, a thiophene ring, and an oxamide functional group. The presence of these heterocycles contributes to its chemical reactivity and biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 250.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial and fungal strains.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological effects of this compound are believed to result from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways crucial for cellular responses.
- Oxidative Stress Reduction : By modulating oxidative stress responses, it may protect cells from damage.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference Source |
|---|---|---|
| Antimicrobial | Effective against specific bacterial and fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
-
Anticancer Research :
- In vitro studies demonstrated that the compound reduced viability in several cancer cell lines (e.g., breast cancer, colon cancer) by inducing apoptosis. Mechanistic studies revealed activation of caspase pathways, suggesting a targeted anticancer mechanism.
-
Inflammation Models :
- Experimental models of inflammation showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling a furan-thiophene hybrid moiety to an oxamide backbone. Key steps include:
- Step 1 : Functionalization of the thiophene ring at the 4-position with a furan-3-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Step 2 : Introduction of the methyloxamide group via nucleophilic substitution or amidation reactions under anhydrous conditions .
- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF or DMSO), and monitor progress via TLC or HPLC. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the furan and thiophene protons resonate at δ 6.5–7.5 ppm .
- Infrared (IR) Spectroscopy : Detect characteristic bands for oxamide (C=O stretch at ~1680 cm⁻¹) and aromatic C-H bonds (thiophene/furan at ~3100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer :
- The oxamide core provides hydrogen-bonding sites, enabling interactions with biological targets .
- The thiophene-furan hybrid moiety contributes π-π stacking potential and electronic diversity, affecting solubility and redox properties .
- Methyl linker : Enhances conformational flexibility, impacting binding affinity in receptor studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to androgen receptors (AR) or enzymes, leveraging the oxamide’s hydrogen-bonding capacity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic transitions. The furan-thiophene system may exhibit low bandgap properties, relevant for photodynamic studies .
- MD Simulations : Assess stability in aqueous environments using GROMACS, focusing on the compound’s solubility limitations (e.g., logP ~2.5) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Perform standardized in vitro assays (e.g., MTT for cytotoxicity) alongside structurally similar analogs (e.g., oxalamides with varying aryl substituents) to isolate structure-activity relationships .
- Batch Consistency : Verify purity (>95% via HPLC) and solubility (use DMSO stock solutions <1% v/v) to minimize experimental variability .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify confounding factors like polymorphic forms .
Q. What strategies are effective for derivatizing this compound to enhance its pharmacological profile?
- Methodological Answer :
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to modulate metabolic stability .
- Replace the methyl linker with a polyethylene glycol (PEG) chain to improve aqueous solubility .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append fluorophores for tracking cellular uptake .
Q. How can researchers validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ kinase assays to screen against a panel of kinases (e.g., EGFR, VEGFR). The oxamide moiety may chelate Mg²⁺ ions in ATP-binding pockets .
- Antimicrobial Testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiophene derivatives often disrupt membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
